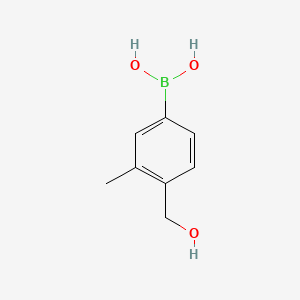
4-ヒドロキシメチル-3-メチルフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxymethyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both hydroxymethyl and methyl groups on the phenyl ring makes it a valuable intermediate in the synthesis of various biologically active molecules .
科学的研究の応用
4-Hydroxymethyl-3-methylphenylboronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
Target of Action
The primary target of 4-Hydroxymethyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of biologically active molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-3-methylphenylboronic acid typically involves the reaction of 4-bromo-3-methylbenzyl alcohol with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction conditions are generally mild, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
Industrial production methods for 4-Hydroxymethyl-3-methylphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
4-Hydroxymethyl-3-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The boronic acid group can be reduced to a borane derivative using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-3-methylphenylboronic acid.
Reduction: 4-Hydroxymethyl-3-methylphenylborane.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group.
3-Methylphenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
4-Hydroxymethyl-3-methylphenylboronic acid is unique due to the presence of both hydroxymethyl and methyl groups on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
特性
IUPAC Name |
[4-(hydroxymethyl)-3-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUMAXFJNQYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675315 |
Source


|
| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-88-5 |
Source


|
| Record name | B-[4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Hydroxymethyl)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B595696.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)
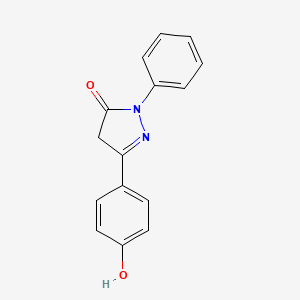
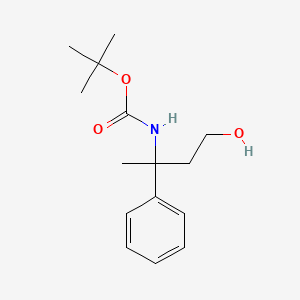
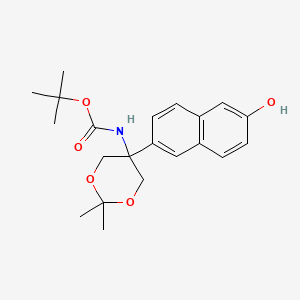
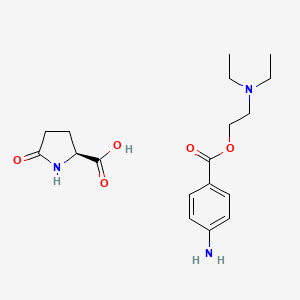
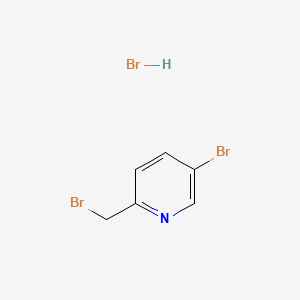
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one](/img/structure/B595711.png)
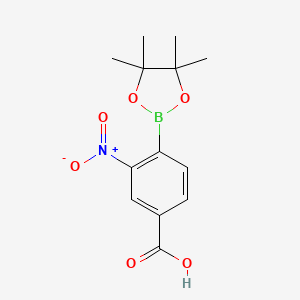
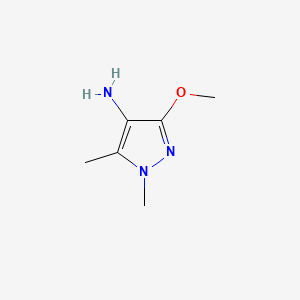
![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)
